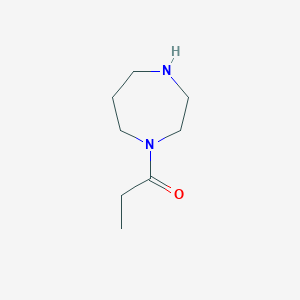

1-(1,4-Diazepan-1-yl)propan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1,4-diazepan-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-2-8(11)10-6-3-4-9-5-7-10/h9H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFOKZEUBUDXELO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 1,4 Diazepan 1 Yl Propan 1 One

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 1-(1,4-diazepan-1-yl)propan-1-one reveals two primary disconnection points. The most logical disconnection is at the amide bond, which simplifies the molecule into two key synthons: the commercially available or synthetically accessible 1,4-diazepane and a propanoyl group equivalent, such as propanoyl chloride or propanoic anhydride (B1165640). This approach is favored due to the reliability and high efficiency of amide bond formation reactions.

A second, more complex, disconnection involves breaking the C-N bonds within the 1,4-diazepane ring itself. This strategy would involve a cyclization reaction as the key step, assembling the seven-membered ring from acyclic precursors that already contain the propanoyl moiety. This approach, while potentially more convergent, presents challenges in controlling regioselectivity during the cyclization step.

Foundational Synthetic Routes to the 1,4-Diazepane Core

The 1,4-diazepane scaffold is a common structural motif in medicinal chemistry, and various methods for its synthesis have been developed.

Cyclization Reactions for Seven-Membered Rings

The formation of the seven-membered 1,4-diazepane ring is a key challenge in the synthesis of its derivatives. Several cyclization strategies have been effectively employed:

Reductive Amination: A common approach involves the double reductive amination of a suitable dialdehyde (B1249045) or diketone with a diamine, such as ethylenediamine.

Domino Processes: Step- and atom-economical protocols have been developed, such as the reaction of 1,2-diamines with alkyl 3-oxohex-5-enoates. rsc.org This process can proceed under solvent-free conditions and involves an in situ generation of an aza-Nazarov reagent followed by an intramolecular aza-Michael cyclization. rsc.org

From N-propargylamines: N-propargylamines serve as versatile building blocks for the synthesis of 1,4-diazepane cores, offering high atom economy and shorter synthetic routes. rsc.orgfrontiersin.org

Precursor Design and Selection

The choice of precursors is critical for the successful synthesis of the 1,4-diazepane core. Key considerations include the commercial availability, stability, and reactivity of the starting materials. For instance, in syntheses involving cyclization, the precursors must contain the appropriate functional groups positioned to facilitate the ring-closing reaction. The use of protecting groups may be necessary to prevent unwanted side reactions, particularly when dealing with the two amine functionalities of the diazepane ring.

Direct Synthesis of this compound

The most direct route to this compound involves the acylation of the pre-formed 1,4-diazepane ring.

Amidation Reactions and Coupling Strategies

Amide bond formation is a cornerstone of organic synthesis and provides a reliable method for the preparation of the target compound.

Reaction with Acyl Chlorides: The reaction of 1,4-diazepane with propanoyl chloride is a straightforward method. Typically, the reaction is carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. The use of a non-protic solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) is common. Due to the two secondary amine groups in 1,4-diazepane, mono-acylation is the desired outcome, which can often be controlled by using a stoichiometric amount of the acylating agent at low temperatures.

Reaction with Acid Anhydrides: Propanoic anhydride can also be employed as the acylating agent. libretexts.org This reaction often requires heating and may also be performed in the presence of a base to drive the reaction to completion. libretexts.org Similar to the use of acyl chlorides, controlling the stoichiometry is crucial to favor the mono-acylated product.

Peptide Coupling Reagents: For milder reaction conditions, standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to couple propanoic acid directly with 1,4-diazepane. These methods are known for their high yields and selectivity.

| Acylating Agent | Reagents and Conditions | Product |

| Propanoyl chloride | 1,4-Diazepane, Triethylamine, Dichloromethane, 0 °C to rt | This compound |

| Propanoic anhydride | 1,4-Diazepane, Pyridine, Reflux | This compound |

| Propanoic acid | 1,4-Diazepane, EDC, HOBt, DMF, rt | This compound |

Nucleophilic Substitution Approaches Utilizing 1,4-Diazepane

While less common for the synthesis of a simple acyl derivative, nucleophilic substitution reactions can also be envisioned. In this scenario, 1,4-diazepane acts as the nucleophile, attacking an electrophilic substrate. For the synthesis of this compound, this would still typically involve an acylating agent as described in the amidation section. The high nucleophilicity of the secondary amines in the 1,4-diazepane ring makes them reactive towards a variety of electrophiles.

Advanced and Sustainable Synthetic Innovations

Recent advancements in synthetic organic chemistry have paved the way for more efficient, safer, and environmentally benign methods for the synthesis of heterocyclic compounds like this compound. These innovations focus on the use of catalysis, green chemistry principles, and flow chemistry applications.

Catalytic Methods in Diazepane Synthesis

The construction of the 1,4-diazepane ring system can be achieved through various synthetic routes, with catalytic methods offering significant advantages in terms of efficiency and selectivity. rsc.orgacs.org One notable approach involves the use of heteropolyacids (HPAs) as catalysts. For instance, Keggin-type HPAs have been effectively employed in the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives. nih.gov These catalysts, known for their strong Brønsted acidity and redox properties, can facilitate the reaction between ketimine intermediates and aldehydes, leading to high yields and shorter reaction times. nih.gov The catalytic activity can be fine-tuned by altering the composition of the HPA, such as by substituting molybdenum atoms with vanadium, which has been shown to decrease reaction times and increase product yields. nih.gov

Another catalytic strategy involves the use of modern catalytic methods with diazo compounds, which can be applied to a wide range of transformations including C-H and X-H insertion reactions. wiley.com While not directly applied to this compound in the reviewed literature, these methods present potential avenues for the functionalization of the diazepane core.

The following table summarizes the impact of different heteropolyacid catalysts on the synthesis of diazepine (B8756704) derivatives, which is analogous to the synthesis of the 1,4-diazepane ring.

| Catalyst | Reaction Time (hours) | Yield (%) |

| CF3COOH | 5.0 | 78 |

| H3PW12O40 | 3.0 | 85 |

| H3PMo12O40 | 2.5 | 88 |

| H4PMo11VO40 | 2.0 | 92 |

| H5PMo10V2O40 | 1.5 | 95 |

| H6PMo9V3O40 | 1.0 | 98 |

| Data adapted from a study on the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives. nih.gov |

Green Chemistry Principles in the Preparation of Propan-1-one Derivatives

The principles of green chemistry are increasingly being integrated into synthetic protocols to minimize environmental impact. nih.gov In the context of preparing propan-1-one derivatives, this involves strategies such as using renewable feedstocks, reducing the use of hazardous solvents, and minimizing derivatization steps. nih.govmdpi.com

One key principle is the use of renewable resources. For example, some solvents used in chemical synthesis can be derived from biomass feedstocks, such as dihydrolevoglucosenone from lignocellulosic materials and 1-methyl-4-(propan-2-yl)benzene from eucalyptus oil or citrus fruit waste. mdpi.com The conversion of propene, a readily available feedstock, to propan-1-ol, a precursor for propan-1-one derivatives, can be achieved through methods like hydrobromination followed by hydrolysis. shaalaa.com A novel chemical looping approach for the direct production of propan-1-ol from propylene (B89431) using silver- and gold-based catalysts on a perovskite support has also been investigated. researchgate.net

Minimizing derivatization is another crucial aspect of green chemistry. nih.gov Traditional syntheses often require protecting groups, adding steps and generating waste. acs.org Direct, chemoselective O-acylation of hydroxyamino acids under acidic conditions is an example of a more efficient approach that avoids protection and deprotection steps. nih.gov This method utilizes the protonation of amine groups in a sufficiently acidic medium to prevent their acylation, allowing for the selective esterification of hydroxyl groups. nih.gov

Flow Chemistry Applications in Compound Synthesis

Flow chemistry has emerged as a powerful tool for the synthesis of organic compounds, including amides, offering advantages such as improved safety, efficiency, and scalability. acs.orgacs.orgthieme-connect.devapourtec.comresearchgate.net The formation of the amide bond in this compound, which results from the acylation of 1,4-diazepane with a propionyl group, is well-suited for flow chemistry techniques.

Continuous-flow reactors can be used for the synthesis of amides, including peptides, with high efficiency. thieme-connect.devapourtec.com For instance, a flow process for N-acylation can be optimized by adjusting reagent stoichiometry and residence time. frontiersin.org In one study, the maximum conversion in an N-acylation reaction was achieved with a 1:1:2 ratio of reactants and a residence time of 5 minutes at 0°C. frontiersin.org Flow systems can also facilitate the use of immobilized reagents and scavengers, simplifying product purification. thieme-connect.de

A two-step chemo-enzymatic flow method has been developed for the efficient esterification and amidation of phenolic acids, which demonstrates the potential of combining different catalytic approaches within a flow system. acs.org This method achieved quantitative yields in short residence times. acs.org The use of plug flow reactors (PFRs) has also been explored for amidation reactions in early drug development, with coupling reagents like carbodiimides and T3P proving to be readily adaptable to continuous flow processes. vapourtec.com

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is critical for maximizing the yield and purity of the desired product. Key parameters that are often investigated include temperature, solvent, and reaction time. researchgate.net

For instance, in the synthesis of fused triazoles, a reaction analogous to certain diazepine syntheses, polar protic solvents like water were found to be superior to other solvents. researchgate.net The reaction temperature also plays a crucial role; an increase in temperature generally increases the reaction rate and yield, although there is an optimal temperature beyond which side reactions may become more prevalent. researchgate.net

In the context of acylation reactions, the choice of solvent and the stoichiometry of the reagents are critical. For the N-acylation step in a diazepam synthesis, a systematic screening of conditions revealed that a 1:1:2 ratio of the amine, acyl chloride, and a scavenger at 0°C for a residence time of 5 minutes provided the optimal conversion. frontiersin.org The use of an appropriate acid is also important in chemoselective acylations to ensure the protonation of the amine and prevent unwanted side reactions. nih.gov

The following table illustrates the effect of various solvents on the yield of a cyclization reaction, highlighting the importance of solvent selection.

| Solvent | Yield (%) |

| Diethyl ether | 20 |

| Benzene (B151609) | 35 |

| Toluene | 40 |

| Ethanol | 75 |

| DMSO | 60 |

| H2O | 85 |

| Data adapted from a study on the optimization of reaction conditions for the synthesis of fused triazoles. researchgate.net |

Isolation and Purification Techniques for Synthetic Products and Intermediates

The isolation and purification of the final product and any intermediates are essential steps to ensure the desired compound is obtained with high purity. Common techniques include precipitation, crystallization, and chromatography.

In many synthetic procedures, the product can be isolated by precipitation from the reaction mixture. For example, after a reaction, cooling the mixture and adding a non-solvent can induce the precipitation of the crude product. mdpi.com In some cases, the product may precipitate directly from the reaction medium as a crystalline solid, which simplifies the isolation process. nih.govnih.gov

Crystallization is a powerful technique for purifying solid compounds. The crude product can be dissolved in a suitable solvent at an elevated temperature, and then allowed to cool slowly, leading to the formation of pure crystals. For instance, in the synthesis of 1,2,4-triphenyltriphenylene, the product was crystallized by adding methanol (B129727) to the reaction mixture and then cooling it in an ice bath. mdpi.com

When precipitation and crystallization are not sufficient to achieve the desired purity, chromatographic techniques are employed. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. For intermediates or final products that are not easily crystallized, column chromatography is a common purification method. In some flow chemistry setups, the use of polymer-supported reagents and scavengers can act as a "catch and release" protocol, which simplifies the purification process by retaining impurities on the solid support. thieme-connect.de

Advanced Structural Elucidation and Conformational Analysis of 1 1,4 Diazepan 1 Yl Propan 1 One

Conformational Preferences and Dynamics Studies:

Solution-Phase Conformational Analysis:The flexibility of the diazepane ring suggests a complex conformational landscape in solution. Studies, often employing variable-temperature NMR, would be necessary to understand the dynamic equilibrium between different chair, boat, and twist-boat conformations. Such detailed conformational analyses for 1-(1,4-Diazepan-1-yl)propan-1-one have not been published.

Without access to primary research data from these analytical methods, a scientifically accurate and detailed article on the advanced structural elucidation and conformational analysis of this compound cannot be constructed. The absence of such information in the scientific domain prevents the creation of the requested data tables and in-depth discussion.

Solid-State Conformational Analysis

The conformation of a molecule in the solid state is its preferred three-dimensional arrangement within a crystal lattice. This is determined by a delicate balance of intramolecular forces (such as bond lengths, bond angles, and torsional strains) and intermolecular forces (including hydrogen bonding, van der Waals interactions, and crystal packing effects). The primary and most definitive technique for determining solid-state structure is single-crystal X-ray diffraction.

As of the latest available scientific literature, a specific single-crystal X-ray diffraction study for this compound has not been reported. Consequently, detailed experimental data on its crystal system, space group, and precise atomic coordinates are not available.

However, valuable insights into the likely solid-state conformation can be inferred from studies on structurally related N-acyl-1,4-diazepane derivatives. The seven-membered 1,4-diazepane ring is flexible and can adopt several low-energy conformations, with the most common being the chair and boat forms, along with various twist-chair and twist-boat intermediates.

A hypothetical data table for the kind of information that would be obtained from a single-crystal X-ray diffraction study is presented below. It is important to reiterate that this data is illustrative and not based on experimental results for the specific compound of interest.

Hypothetical Crystallographic Data for this compound

| Parameter | Illustrative Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 1054.3 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.225 |

Note: This table is for illustrative purposes only, as no published crystallographic data for this compound is currently available.

Chemical Reactivity and Derivatization Strategies for 1 1,4 Diazepan 1 Yl Propan 1 One

Reaction Mechanisms and Mechanistic Pathways

The nitrogen atom of the amide bond possesses a lone pair of electrons that can be delocalized into the carbonyl group, creating a resonance structure. This delocalization imparts a partial double bond character to the C-N bond, reducing the electrophilicity of the amide carbonyl carbon compared to the ketone carbonyl. Consequently, the ketone is expected to be the more reactive site for nucleophilic attack.

The 1,4-diazepane ring, with its two nitrogen atoms, can influence the molecule's reactivity through both electronic and steric effects. The secondary amine at the 4-position is a nucleophilic center and can participate in various reactions. Its basicity will be influenced by the electron-withdrawing effect of the N-propanoyl group.

Functional Group Transformations and Modifications

The trifunctional nature of 1-(1,4-diazepan-1-yl)propan-1-one offers several avenues for chemical modification.

Reactions at the Propan-1-one Ketone Moiety

The ketone carbonyl group is a prime site for nucleophilic addition reactions. Based on general ketone chemistry, the following transformations can be anticipated:

Reduction: The ketone can be reduced to a secondary alcohol, yielding 1-(1,4-diazepan-1-yl)propan-1-ol. A variety of reducing agents could be employed, with the choice influencing selectivity. Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) would likely be effective.

Oxidative Cleavage: Under harsh oxidative conditions, cleavage of the C-C bond adjacent to the ketone could occur, though this is generally less common for simple ketones.

Nucleophilic Addition: The ketone can react with a range of nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols. For example, reaction with methylmagnesium bromide would be expected to yield 1-(1,4-diazepan-1-yl)-2-methylpropan-2-ol.

Wittig Reaction: The ketone can be converted to an alkene via the Wittig reaction, allowing for the introduction of a carbon-carbon double bond.

Transformations Involving the Amide Nitrogen

The amide bond in this compound is generally stable due to resonance stabilization. However, it can undergo transformations under specific conditions:

Hydrolysis: The amide bond can be hydrolyzed to yield 1,4-diazepane and propanoic acid. This typically requires harsh conditions, such as prolonged heating in strong acidic or basic solutions.

Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group (-CH₂-) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert this compound into 1-propyl-1,4-diazepane.

Derivatization of the 1,4-Diazepane Ring System

The secondary amine in the 1,4-diazepane ring is a key site for derivatization, allowing for the introduction of various substituents.

N-Alkylation: The secondary amine can be alkylated using alkyl halides or other electrophilic alkylating agents. For instance, reaction with benzyl (B1604629) bromide in the presence of a base would yield 1-(4-benzyl-1,4-diazepan-1-yl)propan-1-one.

N-Acylation: Acylation of the secondary amine with acyl chlorides or anhydrides would lead to the formation of a di-acylated diazepane derivative.

Reductive Amination: The secondary amine can undergo reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride. This is a powerful method for introducing substituted alkyl groups at the 4-position.

Synthesis of Analogues and Derivatives

While specific examples of using this compound as a direct precursor are scarce, the synthesis of related 1,4-diazepane derivatives provides a roadmap for creating analogues.

Combinatorial Chemistry Approaches for Library Generation

The principles of combinatorial chemistry, which enable the rapid synthesis of a large number of compounds in a single process, are highly applicable to the this compound scaffold. nih.gov By leveraging the reactive handles on this molecule, vast libraries of derivatives can be generated for high-throughput screening.

The secondary amine within the diazepane ring and the ketone functionality are the primary points for diversification. Solid-phase synthesis is a particularly effective strategy for constructing combinatorial libraries based on this scaffold. In a typical approach, the 1,4-diazepane core can be immobilized on a solid support, allowing for sequential reactions to be carried out with excess reagents, which can be easily washed away.

One potential strategy involves a "split-and-pool" synthesis. researchgate.net In this method, a solid support is divided into multiple portions, and each portion is reacted with a different building block. The portions are then combined, mixed, and re-divided for the next reaction step. This process allows for the exponential generation of a large number of distinct compounds.

A hypothetical combinatorial library generation using this compound as a starting point could involve the initial acylation or alkylation of the free secondary amine, followed by reactions at the ketone. For instance, reductive amination of the ketone with a diverse set of primary amines would introduce another point of diversity.

Table 1: Illustrative Combinatorial Library Generation from this compound

| Step | Reaction | Building Blocks (Examples) | Resulting Moiety |

| 1 | N-Alkylation | R¹-X (e.g., benzyl bromide, allyl iodide) | N-substituted diazepane |

| 2 | Reductive Amination | R²-NH₂ (e.g., aniline, cyclopropylamine) | Secondary amine at the former ketone position |

| 3 | Acylation | R³-COCl (e.g., acetyl chloride, benzoyl chloride) | Amide formation on the newly formed secondary amine |

This three-step process, using a selection of 10 different building blocks at each step, could theoretically generate a library of 1,000 distinct compounds. The identity of each compound can be tracked through various encoding strategies or by its spatial location in a multi-well plate format.

Regioselectivity and Stereoselectivity in Chemical Transformations

The presence of two distinct nitrogen atoms and a prochiral ketone in this compound brings the concepts of regioselectivity and stereoselectivity to the forefront of its chemical transformations.

Regioselectivity:

The two nitrogen atoms in the diazepane ring exhibit different reactivities. The nitrogen at position 4 is a secondary amine and is generally more nucleophilic and less sterically hindered than the amide nitrogen at position 1. Therefore, reactions such as alkylation and acylation are expected to occur selectively at the N4 position under standard conditions. This inherent regioselectivity is a valuable tool for directed synthesis. For instance, selective N-alkylation can be achieved to introduce a variety of substituents without affecting the propanoyl group.

In cases where reaction at the N1 nitrogen is desired, protection of the N4 amine would be necessary. This can be achieved using common protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), which can be later removed to allow for further functionalization.

Stereoselectivity:

The ketone group in this compound is prochiral, meaning its reduction or reaction with a nucleophile can lead to the formation of a new stereocenter. The stereochemical outcome of such reactions can be influenced by several factors, including the choice of reagents and the presence of chiral auxiliaries or catalysts.

For example, the reduction of the ketone to a hydroxyl group can be performed using stereoselective reducing agents to favor the formation of one enantiomer over the other. Similarly, the addition of Grignard reagents or other organometallic nucleophiles to the ketone can also be controlled to achieve a desired stereochemistry. The development of stereoselective methods is crucial for producing enantiomerically pure compounds, as different stereoisomers can exhibit vastly different biological activities.

Advanced Analytical Methodologies for 1 1,4 Diazepan 1 Yl Propan 1 One

Chromatographic Separation Techniques for Purity and Quantitative Analysis

Chromatographic techniques are the cornerstone of pharmaceutical analysis, providing the means to separate, identify, and quantify the main compound from any impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity and quantitative analysis of non-volatile compounds like 1-(1,4-Diazepan-1-yl)propan-1-one. nih.gov The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

A typical reversed-phase HPLC (RP-HPLC) method, which is widely applicable for compounds of moderate polarity, would be developed. The validation of such a method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, linearity, and robustness. rjptonline.org

Method Development: A suitable starting point for method development would involve a C18 or C8 stationary phase, as these are effective for separating a wide range of pharmaceutical compounds. nih.govresearchgate.netajpamc.com The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govajpamc.comnih.gov The pH of the aqueous phase is a critical parameter to control the ionization and retention of the basic diazepane ring. Detection is typically performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, which for similar structures is often around 240 nm. nih.govnih.gov

Validation Parameters:

Linearity: The method's linearity would be established by analyzing a series of solutions of known concentrations. For related benzodiazepines, linearity has been demonstrated over concentration ranges such as 0.20–15.00 ng/µL. researchgate.net

Accuracy: Accuracy is determined by recovery studies, spiking a placebo with known amounts of the compound. Expected recovery values should be within 98-102%.

Precision: The precision of the method is assessed through repeatability (intra-day precision) and intermediate precision (inter-day precision), with the relative standard deviation (RSD) typically required to be less than 2%. nih.gov

Specificity: The ability of the method to exclusively measure the analyte in the presence of potential impurities and degradation products is confirmed.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. For similar compounds, LODs can be in the low ng/mL range. nih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) ajpamc.com |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 6.6) (75:25 v/v) acs.org |

| Flow Rate | 1.0 mL/min researchgate.netnih.gov |

| Detection | UV at 242 nm nih.gov |

| Injection Volume | 20 µL nih.gov |

| Column Temperature | Ambient or controlled at 25 °C |

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. For a compound like this compound, which has a relatively high boiling point and contains polar amine functionalities, direct analysis by GC can be challenging due to potential peak tailing and adsorption onto the column. labrulez.com

To overcome these challenges, derivatization is often employed to increase the volatility and thermal stability of the analyte. researchgate.net A common approach for amines is silylation, which replaces the active hydrogen atoms on the nitrogen with a trimethylsilyl (B98337) (TMS) group.

Method Development: A GC method coupled with a Flame Ionization Detector (FID) is suitable for quantitative analysis. The choice of the capillary column is crucial; a mid-polar to polar column is generally preferred for amine analysis. Specialized columns, such as those with a Volamine stationary phase, are designed to provide sharp, symmetrical peaks for volatile amines. labrulez.comchromforum.org The temperature program is optimized to ensure the separation of the derivatized analyte from any volatile impurities, such as residual solvents from the synthesis process.

Table 2: Representative GC Method Parameters for Volatile Component Analysis

| Parameter | Condition |

| Column | CP-Volamine (e.g., 60 m x 0.32 mm) or similar amine-specific column labrulez.com |

| Carrier Gas | Helium or Hydrogen at a constant flow |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) acs.org |

Chiral Chromatography for Enantiomeric Purity

The structure of this compound may possess chirality depending on the conformation of the seven-membered diazepine (B8756704) ring, even in the absence of a traditional chiral center. nih.govresearchgate.net For many pharmaceuticals, different enantiomers can exhibit distinct pharmacological activities. Therefore, the assessment of enantiomeric purity is critical. Chiral chromatography is the most effective technique for separating and quantifying enantiomers.

Method Development: Chiral separation is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown success in separating the enantiomers of benzodiazepine (B76468) analogues. researchgate.net Another class of CSPs that can be effective are the so-called "Whelk-O1" phases. researchgate.net

The mobile phase in chiral chromatography is often a non-polar solvent system, such as a mixture of heptane (B126788) or hexane (B92381) with an alcohol like isopropanol (B130326) or ethanol. The separation of enantiomers of diazepine-related compounds can be highly temperature-dependent, and in some cases, sub-ambient temperatures are required to slow the interconversion between enantiomers and achieve baseline separation. nih.govresearchgate.net

Table 3: Potential Chiral HPLC Method Parameters

| Parameter | Condition |

| Column | Chiralcel OD-H (cellulose-based) or Whelk-O1 CSP researchgate.net |

| Mobile Phase | n-Hexane:Isopropanol (90:10 v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 242 nm |

| Column Temperature | 10 °C (or sub-ambient as needed) nih.govresearchgate.net |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of information for structural elucidation and trace-level analysis.

LC-MS/MS for Impurity Profiling and Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for the identification and quantification of impurities, even at trace levels. ijprajournal.comresearchgate.netchimia.ch Its high sensitivity and selectivity make it ideal for impurity profiling of active pharmaceutical ingredients (APIs). shimadzu.com

Methodology: An HPLC system, with a method similar to that described in section 5.1.1, is coupled to a tandem mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar compounds like this compound. The mass spectrometer can be operated in full-scan mode to detect all ionizable species or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted analysis of expected impurities.

The fragmentation pattern obtained from MS/MS analysis provides valuable structural information that can help in the identification of unknown impurities. chimia.ch This is particularly useful for characterizing process-related impurities and degradation products.

Table 4: Representative LC-MS/MS Parameters for Impurity Profiling

| Parameter | Condition |

| LC System | As described in Table 1 |

| Mass Spectrometer | Triple Quadrupole or Ion Trap |

| Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode |

| Scan Mode | Full Scan for screening, Product Ion Scan for structural elucidation |

| Collision Gas | Argon |

| Collision Energy | Optimized for each impurity |

GC-MS for Volatile Organic Compound Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification of volatile and semi-volatile organic compounds. nih.gov In the context of this compound analysis, GC-MS is primarily used to identify and characterize volatile impurities that may be present from the synthesis process, such as residual solvents or by-products. thermofisher.com

Methodology: The GC method would be similar to that described in section 5.1.2, but instead of an FID, the eluent is directed into a mass spectrometer. Electron Ionization (EI) is the most common ionization technique in GC-MS, which generates a reproducible fragmentation pattern that can be compared against spectral libraries (e.g., NIST) for compound identification. nih.gov

This technique is highly effective for identifying unexpected volatile impurities and providing a comprehensive profile of all volatile components in the sample.

Table 5: Typical GC-MS Parameters for Volatile Impurity Characterization

| Parameter | Condition |

| GC System | As described in Table 2 |

| Mass Spectrometer | Quadrupole or Time-of-Flight (TOF) |

| Ionization Source | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-550 |

| Scan Rate | 2 scans/sec |

| Library Search | NIST/Wiley Mass Spectral Library |

Spectroscopic Quantification Methods (e.g., UV-Vis, Fluorescence)

Spectroscopic methods are fundamental for the quantification of chemical compounds. For a molecule like this compound, UV-Vis and fluorescence spectroscopy would be primary techniques for quantification, though its inherent spectroscopic properties are expected to be modest without derivatization.

UV-Vis Spectroscopy

The this compound molecule lacks extensive chromophores that would lead to strong absorption in the UV-Vis spectrum. The primary electronic transitions would be the n→π* transition of the carbonyl group in the propanoyl moiety and n→σ* transitions associated with the non-bonding electrons of the nitrogen atoms within the diazepane ring.

Expected Absorption Characteristics: The n→π* transition of the amide carbonyl group is typically weak (molar absorptivity, ε < 100 M⁻¹cm⁻¹) and appears in the region of 210-230 nm. The n→σ* transitions of the amines are generally found at shorter wavelengths, often below 200 nm, making them difficult to observe with standard spectrophotometers. In the absence of other chromophoric groups, the UV-Vis spectrum of this compound in a non-polar solvent is expected to show a weak absorption maximum in the far UV region. The position and intensity of this peak can be influenced by the solvent polarity. In some cases, with increasing concentration, a hyperchromic effect might be observed. mdpi.com For quantification, derivatization with a UV-active agent would likely be necessary to achieve sufficient sensitivity and selectivity.

Fluorescence Spectroscopy

Native fluorescence in simple aliphatic amides and amines like this compound is generally weak or non-existent. The energy from absorbed UV radiation is typically dissipated through non-radiative pathways such as vibrational relaxation and internal conversion.

Expected Fluorescence Properties: For a compound to be fluorescent, it usually requires a rigid, conjugated system that slows down non-radiative decay processes. Since this compound lacks such a fluorophore, it is not expected to be naturally fluorescent. The fluorescence intensity of similar nitrogen-containing heterocyclic compounds has been observed to decrease with increasing solvent polarity. researchgate.net For quantitative analysis using fluorescence, the compound would need to be derivatized with a fluorescent tag. This process, known as fluorogenic labeling, would introduce a fluorophore into the molecule, allowing for highly sensitive detection. For instance, reagents that react with the secondary amine in the diazepane ring could be employed.

| Parameter | Expected Value / Characteristic | Notes |

| UV-Vis λmax | ~210-230 nm | Attributed to the n→π* transition of the amide carbonyl group. |

| Molar Absorptivity (ε) | Low (<100 M⁻¹cm⁻¹) | Indicates a weak absorption, making direct quantification challenging. |

| Native Fluorescence | Negligible | Lacks a native fluorophore. |

| Fluorescence Quantum Yield | Very low | Non-radiative decay pathways are dominant. |

Thermal Analysis Techniques for Material Characterization (e.g., DSC, TGA)

Thermal analysis techniques are crucial for characterizing the material properties of a compound, including its thermal stability, melting point, and decomposition profile.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound, DSC would be used to determine its melting point and purity, as well as to study any phase transitions.

Expected DSC Profile: A DSC thermogram of a pure, crystalline sample of this compound would be expected to show a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of this transition are characteristic of the compound. For comparison, a related compound, 1-[4-(2,4-Dimethylbenzoyl)-1,4-diazepan-1-yl]ethanone, has a reported melting point of approximately 51°C. smolecule.com The presence of impurities would typically lead to a broadening of the melting peak and a depression of the melting point.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. This technique is used to determine the thermal stability and decomposition pattern of a compound.

Expected TGA Profile: The thermal degradation of diamines can be a complex process. researchgate.netresearchgate.net For this compound, the TGA curve would likely show a stable region at lower temperatures, followed by one or more mass loss steps at elevated temperatures, indicating decomposition. The onset temperature of decomposition is a measure of the compound's thermal stability. Cyclic amines have been noted to exhibit high decomposition energy. aidic.it The decomposition of the 1,4-diazepane ring and the propanoyl side chain would likely occur at high temperatures, potentially through a series of complex reactions. The final residual mass would depend on the decomposition pathway and the atmosphere (inert or oxidative) used during the analysis.

| Technique | Parameter | Expected Observation | Significance |

| DSC | Melting Point (Tm) | A sharp endothermic peak | Characteristic property for identification and purity assessment. |

| DSC | Enthalpy of Fusion (ΔHm) | A quantifiable energy value | Related to the crystallinity of the material. |

| TGA | Onset of Decomposition | A specific temperature at which mass loss begins | Indicates the upper limit of thermal stability. |

| TGA | Decomposition Steps | One or more distinct mass loss events | Provides insight into the degradation mechanism. |

| TGA | Residual Mass | The percentage of mass remaining at the end of the analysis | Indicates the formation of non-volatile decomposition products. |

Theoretical and Computational Studies of 1 1,4 Diazepan 1 Yl Propan 1 One

Quantum Chemical Calculations

Quantum chemical calculations, which utilize the principles of quantum mechanics to model chemical phenomena, are instrumental in providing insights into the intrinsic properties of a molecule. However, no dedicated studies reporting these calculations for 1-(1,4-Diazepan-1-yl)propan-1-one were identified.

Electronic Structure and Molecular Orbital Analysis

There is no available research detailing the electronic structure or molecular orbital analysis of this compound. Such a study would typically involve the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), to understand the molecule's reactivity and electronic transitions. The distribution of electron density and the electrostatic potential surface, which are crucial for understanding intermolecular interactions, have also not been reported.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

While Density Functional Theory (DFT) calculations are commonly used to accurately predict spectroscopic parameters, there are no published predictions of NMR chemical shifts or IR frequencies for this compound. nih.gov Such theoretical spectra are invaluable for the structural confirmation and characterization of novel compounds. nih.gov For related compounds, computational methods have shown high accuracy, with predicted 1H NMR chemical shift Mean Absolute Errors (MAE) of less than 0.21 ppm and 13C NMR chemical shift MAEs below 1.2 ppm. nih.gov

Reaction Mechanism Elucidation via Transition State Analysis

The elucidation of reaction mechanisms through the computational analysis of transition states is a key application of quantum chemistry. This involves locating the transition state structures and calculating the activation energies for potential reaction pathways. At present, no studies have been published that apply this methodology to understand the reactivity or synthetic pathways involving this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a time-resolved view of molecular motion, offering insights into the dynamic behavior of molecules and their interactions with the environment. mdpi.com Specific MD studies on this compound are not present in the current body of scientific literature.

Conformational Sampling and Dynamics

The seven-membered diazepane ring suggests that this compound likely possesses significant conformational flexibility. A thorough conformational analysis, typically performed using MD simulations or other sampling methods, would be necessary to identify the low-energy conformers and understand the dynamics of their interconversion. researchgate.net For similar flexible ring systems like diazepam, conformational isomers have been identified and their dynamics studied, but this has not been extended to the title compound. researchgate.netnih.gov

Solvent Effects and Molecular Interactions

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations are ideally suited to explore these solvent effects, providing details on the solvation structure and the specific molecular interactions, such as hydrogen bonding, between the solute and solvent molecules. researchgate.net Research on the interactions of this compound with various solvents has not been reported.

Molecular Docking and Ligand-Target Interaction Prediction (In Silico Focus Only)

Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These simulations are instrumental in identifying potential biological targets and elucidating the binding mechanisms of small molecules like this compound.

Computational studies on derivatives of the 1,4-diazepane (also known as homopiperazine) scaffold, the core structure of this compound, have suggested several potential biological targets. These predictions are based on the structural similarities to other pharmacologically active agents and the molecule's ability to interact with the binding sites of various proteins.

Cancer-Related Targets: Research on homopiperazine-linked imidazo[1,2-a]pyrimidine derivatives has indicated potential cytotoxic activity through the inhibition of tubulin polymerization. Molecular docking studies of these derivatives have shown that they can occupy the colchicine binding site at the interface of α- and β-tubulin. researchgate.net Another identified target in the context of cancer is the receptor protein with PDB ID: 3HB5, where palladium(II) complexes of homopiperazine have shown interaction. tandfonline.com

Metabolic Disease Targets: In silico studies on 3H-benzo[b] researchgate.netnih.govdiazepine (B8756704) derivatives have identified Peroxisome Proliferator-Activated Receptor α (PPARα) as a potential target. nih.govtandfonline.com PPARα is a key regulator of lipid metabolism, making it a target for conditions like non-alcoholic fatty liver disease (NAFLD). nih.govtandfonline.com

Neurological Targets: The 1,4-diazepane structure is a component of many compounds with neurological activity. For instance, derivatives have been investigated as ligands for sigma receptors (σR), which are implicated in various central nervous system disorders. nih.gov

Antimicrobial Targets: Computational studies on homopiperazine derivatives have also explored their potential as antimicrobial agents by targeting enzymes essential for bacterial survival, such as β-ketoacyl-acyl carrier protein synthase III. researchgate.net

A summary of potential biological targets for compounds containing the 1,4-diazepane scaffold is presented in the table below.

| Potential Target Class | Specific Target Example | Therapeutic Area |

| Cytoskeletal Proteins | Tubulin | Oncology |

| Nuclear Receptors | PPARα | Metabolic Diseases |

| Membrane Receptors | Sigma Receptors | Neurology |

| Bacterial Enzymes | β-ketoacyl-acyl carrier protein synthase III | Infectious Diseases |

Binding mode analysis provides a detailed picture of the interactions between a ligand and its target protein at the molecular level. For this compound, while specific binding affinity data is not available, analysis of its structural analogues offers insights into potential interaction patterns.

Interactions with Tubulin: In studies of homopiperazine derivatives targeting tubulin, the interactions were characterized by the occupation of the colchicine binding site, involving both α- and β-tubulin subunits. researchgate.net

Interactions with PPARα: For diazepine derivatives targeting PPARα, binding was stabilized by π-π stacking and hydrogen bonding interactions, which are crucial for achieving a stable complex and good binding affinity. nih.govtandfonline.com

Interactions with Sigma Receptors: The binding of diazepane derivatives to sigma receptors has been shown to involve hydrophobic interactions and hydrogen bonds. For example, specific derivatives have been predicted to form hydrogen bonds with amino acid residues like Thr181 and engage in hydrophobic interactions with Trp164, Phe133, and Tyr206 within the receptor's binding pocket. nih.gov

The predicted binding affinities for these interactions, often expressed as a docking score or binding energy (in kcal/mol), indicate the stability of the ligand-protein complex. While a specific value for this compound is not documented, related compounds have shown promising binding energies in docking simulations.

| Target | Key Interacting Residues (Example) | Interaction Types |

| Tubulin | Residues at the α-β interface | Hydrophobic interactions, Hydrogen bonds |

| PPARα | Not specified | π-π stacking, Hydrogen bonds |

| Sigma Receptors | Trp164, Phe133, Tyr206, Thr181 | Hydrophobic interactions, Hydrogen bonds |

Quantitative Structure-Activity Relationship (QSAR) Modeling (In Silico Focus Only)

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.

To build a QSAR model for this compound and its analogues, a set of molecular descriptors would first need to be generated. These descriptors quantify various aspects of the molecule's structure and properties.

Types of Descriptors:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, molecular connectivity indices, etc.

3D Descriptors: Geometrical properties, surface area, volume, etc.

Physicochemical Descriptors: LogP (lipophilicity), polar surface area (PSA), hydrogen bond donors/acceptors, etc.

Once a large pool of descriptors is calculated, feature selection techniques are employed to identify the most relevant descriptors that correlate with the biological activity of interest. This is a critical step to avoid overfitting and to build a robust and predictive model.

With the selected descriptors, a mathematical model can be developed using various statistical methods.

Model Development Techniques:

Multiple Linear Regression (MLR)

Partial Least Squares (PLS)

Support Vector Machines (SVM)

Artificial Neural Networks (ANN)

A QSAR model for a series of 1,4-diazepane derivatives would take the form of an equation that relates the values of the selected descriptors to the biological activity. For example, a study on benzodiazepines utilized a QSAR model to predict their biological activity based on calculated molecular descriptors. nih.gov

Model Validation: The predictive power of the developed QSAR model must be rigorously validated. This is typically done through:

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the model's internal consistency.

External Validation: The model's ability to predict the activity of an external set of compounds (a test set) that was not used in the model development is evaluated (r²_pred). A QSAR model is generally considered acceptable if it has a high correlation coefficient (r²) for the training set and good predictive ability for the test set. nih.gov

While a specific QSAR model for this compound has not been reported, the general methodology described above would be applicable to predict its potential biological activities, such as its affinity for a particular receptor, based on a dataset of structurally related compounds with known activities.

Preclinical Biological and Pharmacological Research in Vitro and Ex Vivo Studies Only

Investigation of Biological Targets and Pathways

There is no publicly available information from in vitro or ex vivo studies to identify the biological targets or pathways modulated by 1-(1,4-Diazepan-1-yl)propan-1-one.

Receptor Binding Assays (In Vitro)

No data from receptor binding assays for this compound have been reported in the scientific literature. Therefore, its affinity for any specific receptors is unknown.

Enzyme Inhibition/Activation Studies (In Vitro)

There are no published studies on the inhibitory or activatory effects of this compound on any enzymes.

Cell-Based Assays for Cellular Response and Pathway Modulation

Scientific literature lacks any reports on cell-based assays conducted with this compound. Consequently, its effects on cellular responses, such as cytotoxicity on cell lines or modulation of signal transduction pathways, have not been determined.

Structure-Activity Relationship (SAR) Studies for Preclinical Biological Effects

Due to the absence of biological activity data for this compound, no structure-activity relationship (SAR) studies have been published.

Identification of Key Pharmacophoric Features

Without biological data, the key pharmacophoric features of this compound responsible for any potential biological activity have not been identified.

Elucidation of Structural Determinants for Observed Activity

As no biological activity has been observed or reported in the literature for this compound, the structural determinants for such activity have not been elucidated.

Applications in Chemical Biology and Material Science Non Clinical

Utilization as Chemical Probes for Elucidating Biological Mechanisms

While direct studies employing 1-(1,4-Diazepan-1-yl)propan-1-one as a chemical probe are not extensively documented, the broader class of diazepine (B8756704) derivatives shows significant promise in this area. Chemical probes are essential tools for understanding complex biological processes. nih.gov The development of light-activated probes, for instance, allows for the spatial and temporal investigation of biomolecular interactions. nih.gov The diazepane core can be functionalized with photoreactive groups, such as diazirines, to create such probes. nih.gov These modified molecules, upon photoactivation, can form covalent bonds with nearby biological targets, enabling the identification of binding partners and the mapping of interaction sites within cells. nih.gov

Furthermore, the diazepane scaffold can be tagged with fluorescent moieties. Naphthalimide-based fluorescent probes, for example, have been successfully used for the detection of specific enzymes in tumor cells. mdpi.com By analogy, a derivative of this compound could be synthesized to carry a fluorescent reporter group, potentially allowing for the visualization and tracking of specific cellular components or processes. The design of such probes often involves computational methods like molecular docking to predict the binding affinity and selectivity towards the target of interest. mdpi.com

Incorporation into Biologically Active Scaffolds and Molecular Tools

The 1,4-diazepane ring is recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. rsc.orgnih.govresearchgate.net This means that this core structure is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for the development of new therapeutic agents and research tools. rsc.orgnih.govresearchgate.net The synthesis of libraries based on the 1,4-diazepan-5-one (B1224613) scaffold has been a strategy to generate a diverse range of compounds for screening against various biological targets. rsc.orgresearchgate.net

The versatility of the 1,4-diazepine scaffold allows for the creation of a wide array of derivatives with diverse biological activities. nih.gov For instance, multicomponent reactions have been employed to efficiently synthesize diverse 1,4-benzodiazepine (B1214927) scaffolds, highlighting the synthetic tractability of this heterocyclic system. nih.gov While much of the research has focused on benzodiazepines (which contain a fused benzene (B151609) ring), the fundamental principles apply to the simpler 1,4-diazepan-1-one core of the subject compound. By modifying the substituents on the diazepane ring and the propanoyl chain, researchers can systematically explore the structure-activity relationships and develop molecules with specific biological functions.

Potential in Catalyst Design and Ligand Development

The two nitrogen atoms in the 1,4-diazepane ring of this compound make it an excellent candidate for use as a ligand in coordination chemistry and catalysis. Ligands are crucial components of catalysts, influencing their activity, selectivity, and stability. The diazepane structure can act as a bidentate ligand, coordinating to a metal center through its two nitrogen atoms.

The development of transition metal complexes with nitrogen-containing heterocyclic ligands is a vibrant area of research. nih.gov These complexes have shown remarkable catalytic activity in a variety of organic transformations. nih.gov For example, benzodiazepine (B76468) derivatives have been used as ligands in the preparation of palladacycles, which are active catalysts in C-H activation reactions. nih.gov This suggests that this compound and its derivatives could be employed to create novel catalysts for a range of chemical reactions. The ability to tune the steric and electronic properties of the ligand by modifying the substituents on the diazepane ring would allow for the fine-tuning of the catalyst's performance.

Table 1: Potential Catalytic Applications of 1,4-Diazepan-1-one Based Ligands

| Catalytic Reaction | Potential Metal Center | Rationale |

| C-H Activation | Palladium, Rhodium | The diazepane ligand can stabilize high-energy intermediates. |

| Cross-Coupling Reactions | Palladium, Nickel | The electronic properties of the ligand can influence the reductive elimination step. |

| Asymmetric Hydrogenation | Ruthenium, Iridium | Chiral derivatives of the ligand could induce enantioselectivity. |

Exploration in Advanced Materials Science (e.g., polymers, composites)

The application of diazepine-containing compounds in materials science is an emerging field with significant potential. The bifunctional nature of this compound, with its reactive nitrogen atoms and the carbonyl group, makes it a candidate for use as a monomer in polymerization reactions. The incorporation of the diazepane ring into a polymer backbone could impart unique properties to the resulting material, such as thermal stability, specific binding capabilities, or altered mechanical properties.

One area of exploration is the development of molecularly imprinted polymers (MIPs). MIPs are synthetic polymers with tailored recognition sites for a specific target molecule. Diazepam, a well-known benzodiazepine, has been used as a template for the synthesis of MIPs for the selective extraction of this drug from complex samples. researchgate.net This was achieved by using functional monomers that interact with the template molecule during polymerization. researchgate.net Similarly, this compound could serve as a functional monomer or a template for creating MIPs with selectivity for other molecules of interest.

The diazepine structure can also be incorporated into other material types. For example, benzodiazepine derivatives have been investigated for their use as dyes for acrylic fibers, indicating that the chromophoric properties of these heterocyclic systems can be exploited in material applications. While this compound itself is not a dye, its scaffold could be modified to create new colorants or functional materials with specific optical properties.

Future Directions and Unexplored Research Avenues

Innovations in Asymmetric Synthesis of Chiral Analogues

The development of stereoselective synthetic methods is a cornerstone of modern medicinal chemistry, as the enantiomers of a chiral drug often exhibit different pharmacological activities. mdpi.com Future research on 1-(1,4-diazepan-1-yl)propan-1-one should prioritize the development of innovative asymmetric syntheses to access its chiral analogues with high enantiomeric purity.

Recent advances in catalysis offer a fertile ground for this endeavor. chiralpedia.com The use of chiral catalysts, including metal complexes, organocatalysts, and enzymes, has revolutionized asymmetric synthesis. chiralpedia.comfrontiersin.org For the synthesis of chiral 1,4-diazepane derivatives, strategies could involve the asymmetric reduction of a prochiral precursor or the use of chiral building blocks. mdpi.com The development of novel chiral ligands and organocatalysts specifically designed for the diazepane ring system could lead to highly efficient and selective transformations. chiralpedia.com Furthermore, biocatalysis, leveraging the inherent stereoselectivity of enzymes, presents a green and powerful alternative for producing enantiopure compounds under mild conditions. frontiersin.org

| Catalytic Approach | Potential Advantages | Key Research Focus |

| Chiral Metal Catalysis | High efficiency and turnover numbers. | Design of novel chiral ligands for diazepane ring formation or functionalization. |

| Organocatalysis | Metal-free, often milder reaction conditions. | Development of bifunctional catalysts for stereoselective acylation or alkylation. frontiersin.org |

| Biocatalysis | High enantioselectivity and sustainability. frontiersin.org | Engineering of enzymes for the specific recognition and transformation of diazepane substrates. |

Application of Emerging Spectroscopic and Imaging Techniques

A deep understanding of the structure, dynamics, and interactions of this compound at the molecular level is crucial for its development. Emerging spectroscopic and imaging techniques offer unprecedented opportunities to probe these properties.

Advanced spectroscopic methods, such as multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy and synchrotron-based techniques, can provide detailed information about the conformational landscape and intermolecular interactions of the molecule. longdom.orgcardiff.ac.uk Raman spectroscopy, including enhanced techniques like Surface-Enhanced Raman Spectroscopy (SERS) and Tip-Enhanced Raman Spectroscopy (TERS), could be employed to study the molecule's behavior at interfaces, which is relevant for materials science applications. cardiff.ac.uk

Imaging spectroscopy, which combines spectroscopic analysis with microscopic imaging, can visualize the spatial distribution of the compound and its analogues within biological systems. longdom.org Techniques like microSPECT and microPET, which utilize radionuclide tracers, could be adapted to track the in vivo journey of radiolabeled derivatives of this compound, providing insights into their biodistribution and target engagement. nih.gov

Advanced Multiscale Computational Modeling

Computational modeling has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the simulation of complex processes. nih.gov For this compound, advanced multiscale computational modeling can provide profound insights that guide experimental efforts.

At the quantum mechanical level, Density Functional Theory (DFT) calculations can be used to determine the molecule's electronic structure, conformational preferences, and spectroscopic properties. mdpi.comijnc.ir This information is vital for understanding its reactivity and for interpreting experimental spectra.

Moving to a larger scale, molecular dynamics (MD) simulations can be employed to study the behavior of the molecule in different environments, such as in solution or interacting with a biological target. nih.govresearchgate.net MD simulations can reveal the dynamics of conformational changes and the key interactions that govern molecular recognition processes. These simulations can help in understanding the binding of diazepane-based compounds to their receptors. nih.govacs.org

| Modeling Technique | Information Gained | Application to Research |

| Density Functional Theory (DFT) | Electronic structure, optimized geometry, vibrational frequencies. mdpi.comijnc.ir | Prediction of reactivity, interpretation of spectroscopic data. |

| Molecular Dynamics (MD) | Conformational dynamics, solvent effects, binding free energies. nih.govresearchgate.net | Understanding protein-ligand interactions, guiding drug design. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity. | Predicting the activity of new analogues, prioritizing synthetic targets. |

Exploration of Novel Preclinical Biological Targets and Pathways

The 1,4-diazepane scaffold is a component of various biologically active compounds, suggesting that this compound and its derivatives could interact with a range of preclinical biological targets. nih.govnih.gov A systematic exploration of these potential targets and their associated pathways is a critical area for future research.

Initial screening efforts could involve testing the compound against a broad panel of receptors, enzymes, and ion channels. The sigma receptors (σ1 and σ2), for example, are known to bind to various diazepane-containing ligands and are implicated in neurological disorders and cancer. nih.govacs.org Farnesyltransferase is another potential target, as inhibitors with a 1,4-diazepane scaffold have shown promise in cancer research. nih.gov

Once a primary target is identified, further studies would be necessary to elucidate the mechanism of action. This would involve a combination of in vitro biochemical and cell-based assays, as well as in vivo studies in animal models of disease.

Interdisciplinary Research Opportunities with Physics and Materials Science

The unique structural and electronic properties of this compound and its derivatives may lend themselves to applications beyond medicine, creating exciting opportunities for interdisciplinary research with physics and materials science.

The ability of diazepine-containing molecules to self-assemble or coordinate with metal ions could be exploited in the development of novel functional materials. nih.gov For instance, these compounds could serve as building blocks for metal-organic frameworks (MOFs) with interesting catalytic or gas storage properties. The incorporation of this molecule into polymers could also lead to materials with tailored physical and chemical characteristics.

Furthermore, the potential for these compounds to exhibit interesting photophysical properties, such as fluorescence, opens up avenues for their use as sensors or in optoelectronic devices. Research in this area would involve close collaboration between synthetic chemists, physicists, and materials scientists to design, synthesize, and characterize these new materials. The use of diazo compounds, catalyzed by metalloporphyrins, in the synthesis of various organic compounds highlights the potential for creating novel materials with unique properties. mdpi.com

Q & A

Q. What synthesis methods are commonly used for 1-(1,4-Diazepan-1-yl)propan-1-one, and how is purity validated?

- Methodological Answer : Synthesis typically involves condensation reactions between diazepane derivatives and ketone precursors. For example, analogous ketones are synthesized via Claisen-Schmidt or aldol condensation using acidic or basic catalysts (e.g., NaOH or H₂SO₄) . Purity validation requires orthogonal analytical techniques:

- HPLC : Thresholds ≥98% purity are standard for pharmaceutical-grade compounds .

- X-ray Crystallography : Programs like SHELXL refine crystal structures to confirm molecular geometry .

Example Workflow :

| Step | Method | Parameters | Validation |

|---|---|---|---|

| 1 | Condensation | Reflux, 12h, 80°C | TLC monitoring |

| 2 | Purification | Column chromatography (SiO₂, EtOAc/hexane) | HPLC |

| 3 | Structural Analysis | SHELXL refinement | R-factor < 0.05 |

Q. How should researchers design a literature review for this compound’s physicochemical and biological properties?

Keyword Expansion : Use terms like “1,4-diazepane propanone” and “diazepane ketone derivatives.”

Database Selection : Prioritize PubMed, SciFinder, and Reaxys.

Source Prioritization : Focus on peer-reviewed journals and toxicological reports (e.g., ATSDR/NTP/EPA collaborations ).

Example Search Strategy :

| Topic Area | Search Terms | Filters |

|---|---|---|

| Synthesis | “1,4-diazepane” AND “propanone synthesis” | 2010–2025 |

| Toxicity | “diazepane propanone” AND “metabolic stability” | In vitro studies |

Q. What safety protocols are critical for handling this compound in lab settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods for synthesis steps.

- Waste Disposal : Segregate organic waste and use certified disposal services.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

- Methodological Answer : Modify the diazepane ring and propanone backbone to assess bioactivity changes. For example:

- Diazepane Substitution : Introducing electron-withdrawing groups (e.g., -Cl) enhances receptor binding, as seen in antipsychotic analogs .

- Backbone Elongation : Extending the ketone chain improves metabolic stability in vitro .

SAR Design Table :

| Derivative | Modification | Assay Result | Reference |

|---|---|---|---|

| 4-Cl-Phenyl | Increased dopamine D₂ affinity | IC₅₀ = 12 nM | |

| 4-F-Phenyl | Improved BBB penetration | LogP = 2.1 |

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer : Use orthogonal assays and meta-analyses:

- Orthogonal Techniques : Pair enzyme inhibition assays (e.g., fluorogenic substrates) with cellular viability tests (MTT assays) .

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to harmonize data across studies.

Case Study : Discrepancies in IC₅₀ values for kinase inhibition were resolved by standardizing ATP concentrations (1 mM vs. 10 mM) .

Q. What strategies improve enantioselective synthesis of chiral derivatives?

- Methodological Answer : Employ asymmetric catalysis:

- Chiral Catalysts : Use Jacobsen’s Mn-salen complexes for ketone epoxidation (e.g., ee > 90%) .

- Kinetic Resolution : Leverage lipases (e.g., CAL-B) to separate enantiomers during esterification .

Optimization Workflow :

| Parameter | Baseline | Optimized |

|---|---|---|

| Catalyst Loading | 5 mol% | 2 mol% |

| Temperature | 25°C | 0°C |

| ee (%) | 70 | 95 |

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.